{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine
Description
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is a substituted benzylamine derivative characterized by a phenoxy ring bearing a 4-chloro-2-methyl substituent and a fluorinated phenyl group. Its molecular weight, purity (95% in some preparations), and synthetic pathways align with structurally related amines used in medicinal chemistry .
Properties
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-12(16)3-5-14(10)19-15-6-4-13(17)8-11(15)9-18-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADCWTIIKDZGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with a suitable fluorinated benzyl halide under basic conditions to form the phenoxy intermediate.
Substitution reaction: The phenoxy intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the aromatic ring or the amine group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties could be leveraged to develop new materials with specific characteristics.
Mechanism of Action
The mechanism of action of {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and fluoro substituents can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
a. {[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Structural Difference: Replaces the 4-chloro-2-methylphenoxy group with a 3,4-dichlorophenoxy moiety.
- Impact: The dichloro substitution increases electron-withdrawing effects and lipophilicity (ClogP ~3.2 vs. This compound is available in high-purity forms (≥99%) for research .
b. {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Structural Difference: Introduces a fluorine atom at the 3-position of the phenoxy ring alongside the 4-chloro group.
- Impact : The fluorine atom adds steric and electronic modulation, increasing molecular weight (283.7 g/mol vs. ~269.7 g/mol for the target compound). This derivative exists as an oil, suggesting altered physical stability compared to crystalline analogs .
c. {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride
- Structural Difference : Substitutes chlorine with bromine at the para position.
- The hydrochloride salt improves aqueous solubility .
Modifications to the Amine Group
a. {1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride
- Structural Difference : Replaces the benzyl methyl group with an ethyl chain.
- Impact : The ethyl group increases lipophilicity (ClogP +0.5), which may prolong metabolic half-life but reduce selectivity due to steric bulk .
b. (2-Fluoro-4-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Structural Difference : Incorporates a trifluoromethyl group and a benzimidazole scaffold.
- This compound is reported to exhibit nanomolar affinity for kinase targets .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Purity | Physical Form | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound | ~269.7 | 95% | Solid | Balanced lipophilicity and solubility |
| {[2-(3,4-Dichlorophenoxy)-...} (3,16) | 289.7 | ≥99% | Crystalline | Enhanced lipophilicity, reduced solubility |
| {[2-(4-Bromophenoxy)-... hydrochloride (15) | 346.63 | 95% | Powder | Increased molecular weight, salt form |
| {[2-(4-Chloro-3-fluorophenoxy)-...} (11) | 283.7 | N/A | Oil | Altered stability, higher ClogP |
Biological Activity
The compound {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine , with the CAS number 1096319-05-9, is a small molecule that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C15H15ClFNO
- Molecular Weight : 279.74 g/mol
- IUPAC Name : 1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine
- Appearance : Liquid
- Storage Temperature : 4 °C
| Property | Value |
|---|---|
| Chemical Formula | C15H15ClFNO |
| Molecular Weight | 279.74 g/mol |
| IUPAC Name | 1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Research indicates that compounds similar to this compound may exhibit significant interactions with various biological targets, particularly in the context of neuropharmacology. For instance, studies have shown that related compounds can act as antagonists at corticotropin-releasing factor (CRF) receptors, which are critical in stress response mechanisms.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can exhibit potent binding inhibition activity against CRF1 receptors. For example, a related compound showed an IC50 value of 9.5 nM for binding inhibition and an IC50 of 88 nM for antagonistic activity in vitro . These findings suggest that this compound may possess similar pharmacological properties.
Pharmacological Profiles
A pharmacological profile of structurally related compounds indicates a potential for modulating stress-induced responses. For example, orally administered compounds from the same class have been shown to suppress stress-induced adrenocorticotropic hormone (ACTH) secretion in animal models, highlighting their therapeutic potential in managing stress-related disorders .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of compounds analogous to this compound:
- CRF1 Receptor Antagonism : A study identified a compound with a similar scaffold that demonstrated effective CRF1 receptor antagonism, providing a basis for further exploration of this compound in stress-related pharmacology .
- Metabolic Stability : Metabolic studies revealed that certain structural modifications could enhance the metabolic stability of these compounds when subjected to human hepatic microsomes, suggesting avenues for optimizing drug design .
- Therapeutic Implications : The implications of these findings suggest that this compound could be explored for therapeutic applications in treating anxiety and depression by modulating neuroendocrine responses to stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
